1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to interact with various targets including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Many drugs work by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
The ultimate effect of a drug usually involves changes in cell behavior, such as altered proliferation, differentiation, or survival .
Action Environment
The action, efficacy, and stability of a drug can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect a drug’s absorption, distribution, metabolism, and excretion .
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the triazole derivative reacts with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group and exhibits similar biological activities.
2-Methoxyphenyl isocyanate: Known for its use in protection/deprotection sequences in organic synthesis.
Methoxy-substituted thiophene/phenylene co-oligomers:
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUAWPVQYNDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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